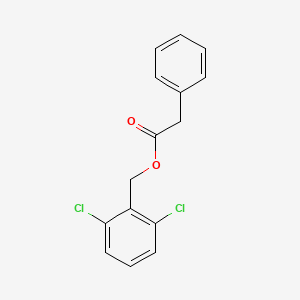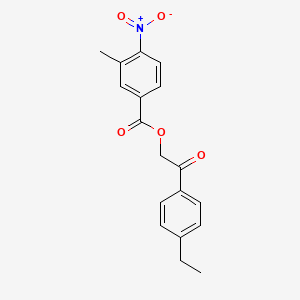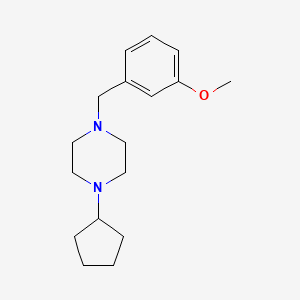
2,6-dichlorobenzyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl phenylacetate (DCPA) is a synthetic compound that belongs to the class of phenylacetic acid derivatives. It is widely used in the field of scientific research due to its unique properties. DCPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzyl phenylacetate is not fully understood. However, it is believed to work by inhibiting the synthesis of certain enzymes that are essential for the growth and survival of microorganisms. 2,6-dichlorobenzyl phenylacetate has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
2,6-dichlorobenzyl phenylacetate has been shown to have various biochemical and physiological effects. In animals, 2,6-dichlorobenzyl phenylacetate has been shown to have a low toxicity profile, with no significant adverse effects observed at doses up to 1000 mg/kg. However, long-term exposure to 2,6-dichlorobenzyl phenylacetate may cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichlorobenzyl phenylacetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, 2,6-dichlorobenzyl phenylacetate has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 2,6-dichlorobenzyl phenylacetate. In medicine, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use in cancer treatment. In agriculture, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a plant growth regulator. In environmental science, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a biocide. Additionally, the mechanism of action of 2,6-dichlorobenzyl phenylacetate could be further studied to better understand its potential applications in various fields.
Métodos De Síntesis
2,6-dichlorobenzyl phenylacetate can be synthesized through a multistep process involving the reaction of 2,6-dichlorobenzyl chloride with phenylacetic acid in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2,6-dichlorobenzyl phenylacetate can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl phenylacetate has been widely used in scientific research for its potential applications in various fields. In medicine, 2,6-dichlorobenzyl phenylacetate has been studied for its antibacterial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth and development of certain crops.
In environmental science, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a biocide. It has been shown to be effective against a wide range of microorganisms that are responsible for environmental pollution, such as bacteria, fungi, and algae.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c16-13-7-4-8-14(17)12(13)10-19-15(18)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUYWFDWGXZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)


![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)